
4-Pentyne-1-thiol
Vue d'ensemble
Description
4-Pentyne-1-thiol is an organic compound characterized by the presence of both an alkyne and a thiol functional group. Its molecular formula is C5H8S, and it is known for its distinctive sulfurous odor. The compound is part of the thiol-yne family, which is notable for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Pentyne-1-thiol can be synthesized through several methods, including:
Thiol-yne Click Chemistry: This method involves the radical-mediated addition of thiols to alkynes.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable alkyne precursor with a thiol group under basic conditions.
Industrial Production Methods
Industrial production of pent-4-yne-1-thiol often utilizes large-scale thiol-yne click reactions due to their efficiency and high yield. The reactions are typically carried out in solvent-free conditions or in environmentally benign media such as water .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: The alkyne group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
Applications De Recherche Scientifique
4-Pentyne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.
Biology: Employed in the functionalization of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of pent-4-yne-1-thiol primarily involves radical-mediated reactions. The thiol group can form thiyl radicals, which then react with the alkyne group to form stable carbon-sulfur bonds. This step-growth mechanism leads to the formation of highly cross-linked networks with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-yne-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
But-3-yne-1-thiol: Shorter carbon chain but similar functional groups.
Uniqueness
4-Pentyne-1-thiol is unique due to its combination of an alkyne and a thiol group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo thiol-yne click reactions makes it particularly valuable in the synthesis of complex molecular structures and materials .
Propriétés
IUPAC Name |
pent-4-yne-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNNFPMQXFHRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504064 | |
| Record name | Pent-4-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77213-88-8 | |
| Record name | Pent-4-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





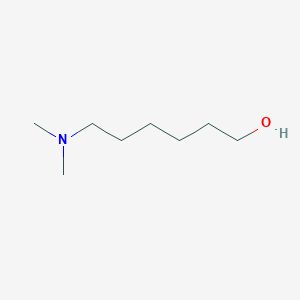
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
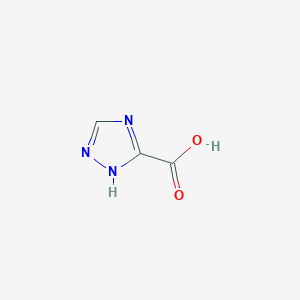

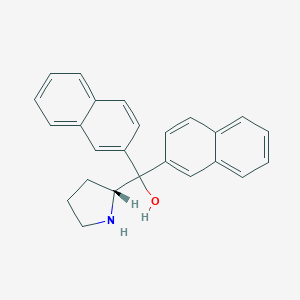

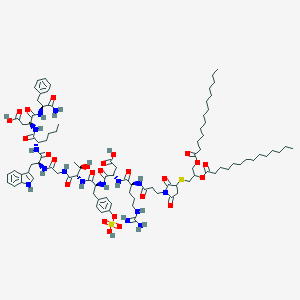
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
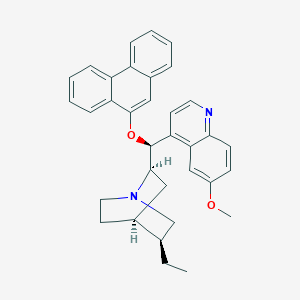
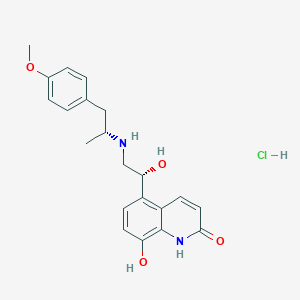
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
